Product packaging for Bicyclo[3.3.1]nona-3,7-diene-2,6-dione(Cat. No.:CAS No. 133960-97-1)

Bicyclo[3.3.1]nona-3,7-diene-2,6-dione

Cat. No.: B11939774
CAS No.: 133960-97-1
M. Wt: 148.16 g/mol
InChI Key: FEKKORHLKPVNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.3.1]nona-3,7-diene-2,6-dione is a high-value bicyclic diketone building block for advanced chemical synthesis and materials science research. This compound, with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol, is characterized by its rigid, V-shaped scaffold and two reactive keto groups on a diene framework . Its primary research value lies in its role as a pivotal intermediate for constructing complex supramolecular structures. Studies have exploited its geometric features and functionalization potential to create chiral, C2-symmetric synthons programmed for self-assembly into tubular architectures via hydrogen bonding . The compound's chromophores also enable trans-orbital interactions, making it a subject of interest for chiroptical studies and the application of octant rules for stereochemical analysis . Furthermore, the bicyclo[3.3.1]nonane framework is a recognized motif found in diverse natural products and is integral to developing novel crown ethers, podands, and other functional materials . This product is intended for research purposes as a key synthetic precursor and is strictly for laboratory use. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B11939774 Bicyclo[3.3.1]nona-3,7-diene-2,6-dione CAS No. 133960-97-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133960-97-1

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

bicyclo[3.3.1]nona-3,7-diene-2,6-dione

InChI

InChI=1S/C9H8O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h1-4,6-7H,5H2

InChI Key

FEKKORHLKPVNDZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC(=O)C1C=CC2=O

Origin of Product

United States

Advanced Synthetic Strategies for Bicyclo 3.3.1 Nona 3,7 Diene 2,6 Dione and Its Analogues

Traditional Synthetic Routes to the Bicyclo[3.3.1]nona-3,7-diene-2,6-dione Core

Early approaches to the synthesis of the this compound core relied on classical condensation and functional group manipulation techniques. These foundational methods established the groundwork for more advanced strategies.

Dehydration of Acetylacetone (B45752)Formaldehyde (B43269) Adducts

One of the early methods involves the acid-catalyzed dehydration of the adduct formed from a 2:1 reaction between acetylacetone and an aldehyde. researchgate.netrsc.org This reaction leads to the formation of substituted bicyclo[3.3.1]nonadienediones. For instance, the dehydration of the adduct from acetylacetone and formaldehyde yields a mixture of 4,8-dimethylthis compound and its isomer, 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione. rsc.org The versatility of this method is demonstrated by the use of other aldehydes, such as acetaldehyde (B116499) and benzaldehyde (B42025), to produce the corresponding 9-methyl and 9-phenyl analogues, respectively. researchgate.netrsc.org

Aldehyde ReactantResulting 9-SubstituentProduct Name
Formaldehyde-H4,8-Dimethylthis compound
Acetaldehyde-CH₃9-Methyl-4,8-dimethylthis compound
Benzaldehyde-C₆H₅9-Phenyl-4,8-dimethylthis compound

Bromination and Hydrolysis of Dienol Acetates

A more direct route to the parent this compound involves the transformation of the corresponding saturated dione (B5365651). rsc.org The dienol acetate (B1210297) of bicyclo[3.3.1]nonane-2,6-dione can be subjected to bromination using N-bromosuccinimide (NBS). rsc.orgresearchgate.net The resulting intermediate bromo-enol acetate is then hydrolyzed to afford the target α,β-unsaturated diketone, this compound. researchgate.netrsc.org

Improved Dehydrobromination Protocols for α,β-Unsaturated Ketones

Improvements in the synthesis of this compound have been achieved through refined dehydrobromination methods. researchgate.net One such protocol involves the bromination of bicyclo[3.3.1]nonane-2,6-dione with copper(II) bromide to yield α,α′-dibromo diketones. researchgate.net Subsequent dehydrobromination of this dibrominated intermediate using calcium carbonate in dimethylacetamide provides the desired this compound in a high yield of 72%. researchgate.net This method offers a more efficient and higher-yielding alternative to earlier procedures. researchgate.net

Contemporary Methodologies for Bicyclo[3.3.1]nonane System Construction

Modern synthetic chemistry has introduced more sophisticated and efficient strategies for constructing the bicyclo[3.3.1]nonane skeleton. These methods often involve cascade reactions that build molecular complexity in a single step.

Aldol (B89426) Condensation Approaches

Intramolecular aldol condensation is a powerful tool for the formation of the bicyclo[3.3.1]nonane core. nih.gov Various catalytic systems have been developed to promote this key cyclization step. rsc.org For example, acid-catalyzed intramolecular aldol-type condensation of specific diketones can lead to the formation of the bicyclic system. nih.gov Base-promoted aldolization techniques are also widely employed in the synthesis of natural products containing this framework. rsc.org Furthermore, organocatalyzed aldol condensation has emerged as a valuable method, with modified proline-analogues showing high diastereoselectivity and enantioselectivity in the synthesis of chiral bicyclo[3.3.1]nonane derivatives. nih.gov

Catalyst TypeDescriptionKey Feature
Acid-CatalyzedUtilizes acids like TfOH or TMSOTf to promote Michael addition followed by intramolecular aldolization. nih.govEffective for tandem reactions. nih.gov
Base-PromotedEmploys bases such as KOH or LiAlH(OtBu)₃ for intramolecular aldol condensation. rsc.orgCommon in natural product synthesis, with high yields reported (e.g., 82%). nih.govrsc.org
OrganocatalyzedUses chiral organocatalysts like proline-analogues. nih.govOffers high stereocontrol (diastereoselectivity and enantioselectivity). nih.gov

Michael Addition and Tandem Cyclization Strategies

Tandem reactions initiated by a Michael addition are highly effective for constructing the bicyclo[3.3.1]nonane skeleton. researchgate.net An acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of diketones with α,β-unsaturated aldehydes, such as methyl acrolein, can yield the bicyclic core in a single operation. nih.gov Similarly, base-induced tandem Michael addition-intramolecular aldolization is a well-explored route. rsc.org Another powerful variant is the tandem Michael addition–Claisen condensation cascade, which has been used to synthesize tricyclic derivatives containing the bicyclo[3.3.1]nonane core. rsc.orgresearchgate.net These tandem strategies provide a highly efficient means of assembling complex molecular architectures from simpler precursors. thieme-connect.com

Enantioselective Total Synthesis of Related Natural Products Incorporating the Bicyclo[3.3.1] System

The bicyclo[3.3.1]nonane framework is a core structural motif in a variety of complex natural products, presenting a significant synthetic challenge. The construction of this bridged bicyclic system, particularly the establishment of stereocenters at the bridgehead positions, has driven the development of innovative synthetic strategies.

One prominent example is the enantioselective total synthesis of garsubellin A, a polycyclic polyprenylated acylphloroglucinol (PPAP) that exhibits neurotrophic activity. nih.gov The synthesis of (+)-garsubellin A features a key double conjugate addition of 1,2-ethanedithiol (B43112) to construct the bicyclo[3.3.1]nonane skeleton. nih.gov This approach also facilitated a subsequent aldol cyclization. A notable aspect of this 12-step, protecting-group-free synthesis is that a single stereocenter, established early in the synthetic sequence, successfully directed the stereochemical outcome of the remaining stereogenic centers. nih.gov

Another class of natural products containing the bicyclo[3.3.1]nonane core is the hyperforin (B191548) family. The total synthesis of (+)-hyperforin has been achieved through various strategic approaches. One synthesis employed a Lewis acid-catalyzed epoxide-opening cascade cyclization to furnish the bicyclic core and concurrently set two crucial quaternary stereocenters. acs.orgharvard.edu A different, 9-step enantioselective total synthesis of (+)-hyperforin and (+)-pyrohyperforin capitalized on a HfCl4-mediated carbonyl α-tert-alkylation to forge the bicyclo[3.3.1]nonane framework. nih.gov This convergent synthesis began with commercially available allylacetone and utilized an enantioselective deconjugative α-alkylation to introduce chirality. nih.gov

The fungal meroterpenoid berkeleyone A also possesses the bicyclo[3.3.1]nonane skeleton. Its total synthesis has been accomplished, featuring a critical isomerization-cyclization cascade to generate the bicyclic framework. semanticscholar.org These examples underscore the diverse and sophisticated strategies chemists have developed to master the enantioselective synthesis of natural products built around the bicyclo[3.3.1]nonane system.

Stereoselective Synthesis of this compound Enantiomers

Accessing the enantiomerically pure forms of this compound is critical for its application as a chiral building block or ligand in asymmetric synthesis. researchgate.netresearchgate.net Strategies to obtain these enantiomers generally fall into two categories: the resolution of racemic mixtures or direct synthesis from chiral, non-racemic precursors.

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For bicyclo[3.3.1]nonane derivatives, both chemical and enzymatic methods have proven effective.

A highly efficient method has been reported for the resolution of a related compound, 2,3:6,7-dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dione. rsc.orgrsc.org This technique involves inclusion complexation with the commercially available, enantiopure 1,1′-bi-2-naphthol (BINOL). The formation of a 1:1 inclusion complex between one enantiomer of the diketone and BINOL allows for its separation, a structure confirmed by single crystal X-ray crystallography. rsc.org

Kinetic resolution, particularly using biocatalysts, represents another powerful approach. The kinetic resolution of racemic bicyclo[3.3.1]nonane-2,6-dione, a direct precursor to the target diene, has been successfully achieved using baker's yeast. researchgate.netnih.gov This enzymatic reduction preferentially converts one enantiomer of the diketone to the corresponding diol, leaving the other enantiomer of the diketone enriched. nih.gov Similarly, stereoselective bioreductions using various vegetables, such as celery, parsnip, parsley, and carrot, have been employed to resolve racemic bicyclo[3.3.1]nonane-2,6-dione, yielding the (+)-enantiomer with high optical purity. researchgate.net The resulting enantiomerically enriched bicyclo[3.3.1]nonane-2,6-dione can then be converted to the target (+)-(1R,5R)-bicyclo[3.3.1]nona-3,7-diene-2,6-dione. researchgate.netrsc.org

Enantiospecific Synthetic Pathways from Chiral Precursors

An alternative to resolution is the enantiospecific synthesis of the target molecule from a starting material that is already enantiomerically pure. This strategy avoids the loss of 50% of the material inherent in classical resolutions and directly leads to the desired enantiomer.

The enantiospecific synthesis of bicyclic enones has been accomplished starting from enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. lu.se This chiral precursor serves as a versatile starting point for various transformations. The synthesis of the target dienone, (+)-(1R,5R)-bicyclo[3.3.1]nona-3,7-diene-2,6-dione, can be achieved from the resolved saturated diketone. researchgate.net A common method involves bromination of the dienol acetate of bicyclo[3.3.1]nonane-2,6-dione with N-bromosuccinimide, followed by hydrolysis of the intermediate bromo-enol acetate to yield the α,β-unsaturated ketone system. rsc.orgresearchgate.net

This approach, starting from the resolved (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, has been utilized to prepare various chiral derivatives for chiroptical studies and as ligands for asymmetric catalysis. researchgate.netmdpi.com For instance, the enantiomerically pure dienone has been used as a precursor for C2-symmetric chiral diene ligands that show excellent enantioselectivity in rhodium-catalyzed conjugate addition reactions. researchgate.netresearchgate.net

The following table summarizes the key findings from the discussed research on the stereoselective synthesis of this compound and its analogues.

SectionFocusMethodStarting MaterialTarget/ResultKey Finding
2.2.3Garsubellin A SynthesisDouble conjugate addition / Aldol cyclizationDimedone-derived cyclohexane(+)-Garsubellin AA single stereocenter controlled the configuration of the entire bicyclic core. nih.gov
2.2.3Hyperforin SynthesisLewis acid-catalyzed epoxide-opening cascadeAcyclic precursors(+)-HyperforinCascade reaction efficiently forms the bicyclo[3.3.1]nonane core and sets two quaternary stereocenters. acs.org
2.2.3Hyperforin SynthesisHfCl4-mediated carbonyl α-tert-alkylationAllylacetone(+)-HyperforinA 9-step convergent synthesis to forge the intricate bicyclic framework. nih.gov
2.3.1Resolution of AnaloguesInclusion complexation(±)-2,3:6,7-Dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dioneEnantiopure diketoneHighly efficient resolution using commercially available enantiopure BINOL. rsc.org
2.3.1Resolution of PrecursorsKinetic resolution via bioreduction(±)-Bicyclo[3.3.1]nonane-2,6-dione(+)-Bicyclo[3.3.1]nonane-2,6-dioneBaker's yeast or vegetables (e.g., celery) can selectively reduce one enantiomer. nih.govresearchgate.net
2.3.2Enantiospecific SynthesisChemical transformation from chiral precursor(+)-(1S,5S)-Bicyclo[3.3.1]nonane-2,6-dione(+)-(1R,5R)-Bicyclo[3.3.1]nona-3,7-diene-2,6-dioneEstablished route via bromination-elimination provides access to the enantiopure target dienone. researchgate.netrsc.org

Mechanistic Insights into the Reactivity of Bicyclo 3.3.1 Nona 3,7 Diene 2,6 Dione

Photochemical Rearrangements of Bicyclo[3.3.1]nona-3,7-diene-2,6-diones

The photochemistry of bicyclo[3.3.1]nona-3,7-diene-2,6-diones is dominated by skeletal rearrangements that lead to the formation of complex polycyclic systems. These reactions are highly dependent on the nature of the excited state involved and the substitution pattern of the bicyclic framework.

Irradiation of 9-arylbicyclo[3.3.1]nona-3,7-diene-2,6-diones has been shown to yield triasteranediones (tetracyclo[3,3,1,0²,⁸,0⁴,⁶]nonane-3,7-diones) through a sequence of 1,2-acyl migrations, also known as the oxa-di-π-methane rearrangement. rsc.orgrsc.orgrsc.org This type of rearrangement is characteristic of β,γ-unsaturated ketones. The process is understood to proceed through a triplet excited state, where the initial excitation is followed by intersystem crossing. rsc.orgrsc.org The resulting triplet diradical intermediate can then rearrange, with the acyl group migrating from its original position to the adjacent carbon of the double bond, ultimately leading to the highly strained and compact triasterane skeleton after a second, successive 1,2-acyl shift. rsc.org

In addition to 1,2-acyl migrations, a competing photochemical pathway observed in 9-arylbicyclo[3.3.1]nona-3,7-diene-2,6-diones is a 1,3-rearrangement (or 1,3-acyl shift). rsc.orgrsc.orgrsc.org This reaction leads to the formation of 6-arylbicyclo[3.3.1]nona-3,7-diene-2,9-diones. rsc.orgrsc.org Like the 1,2-acyl migration, this transformation is also derived from a triplet excited state. rsc.orgrsc.org The 1,3-shift involves the migration of the acyl group across the bicyclic system, resulting in a rearranged dione (B5365651) where the aryl substituent has effectively changed its position relative to the carbonyl groups. The balance between the 1,2- and 1,3-rearrangement pathways can be influenced by substituents on the bicyclic frame. rsc.org

The photochemical behavior of bicyclo[3.3.1]nona-3,7-diene-2,6-diones is dictated by the spin multiplicity of the excited states involved. rsc.orgrsc.org Quenching of an excited state occurs when it transfers its energy to another molecule (a quencher), returning to the ground state without reacting. The efficiency of this process can provide insights into the nature and lifetime of the excited state.

Studies involving emission, photosensitization, and quenching have demonstrated that both the 1,2-acyl and 1,3-acyl rearrangements are triplet-derived processes. rsc.orgrsc.org Photosensitization involves using a sensitizer (B1316253) molecule that absorbs light, crosses to its triplet state, and then transfers that triplet energy to the reactant molecule. The observation that these rearrangements can be initiated by photosensitization is strong evidence for a triplet mechanism. Conversely, the reactions can be "quenched" by molecules that are known to interact with and deactivate triplet states, further confirming their involvement. The lowest electronically excited singlet state, formed immediately upon light absorption, is typically short-lived and undergoes efficient intersystem crossing to the more stable and longer-lived triplet state, from which the characteristic rearrangements occur. rsc.orgrsc.orgnist.gov

While 1,2- and 1,3-acyl shifts explain many of the observed photoproducts, other skeletal rearrangements suggest the involvement of different intermediates. Research on analogous thia-bicyclic ketones provides strong evidence for the formation of ketene (B1206846) intermediates. clockss.org In the photolysis of 6-acetoxy-9-thiabicyclo[3.3.1]nona-3,7-dien-2-one, the formation of several rearranged products was best explained by mechanisms involving ketene intermediates. clockss.org This was substantiated by irradiating the compound in a 2-methyltetrahydrofuran (B130290) matrix at 77 K, which allowed for the direct observation of a transient species with a characteristic infrared absorption maximum at 2150 cm⁻¹, a hallmark of a ketene functional group. clockss.org These findings suggest that a similar pathway, involving the cleavage of the bond between the carbonyl carbon and the alpha-carbon to form a diradical that then rearranges to a ketene, may also be operative in the photoreactions of bicyclo[3.3.1]nona-3,7-diene-2,6-dione itself, leading to more complex skeletal reorganizations.

Nucleophilic Additions and Condensation Reactions

The carbonyl groups of this compound are electrophilic centers that readily undergo addition and condensation reactions with various nucleophiles, particularly nitrogen-based reagents like hydrazine (B178648) and its derivatives.

The reaction of 4,8-dimethylthis compound with hydrazine derivatives showcases the compound's dual reactivity, involving both condensation at the carbonyl group and susceptibility to Michael-type additions at the β-carbon of the enone system. rsc.orgrsc.org

When reacting with unsubstituted hydrazine, the outcome is a complex intramolecular reaction. The process involves initial condensation at one carbonyl group, followed by a Michael-type addition of the second nitrogen atom to the conjugated system, and subsequent condensation at the second carbonyl group. This sequence results in the formation of a rigid tetracyclic product, 4,9-dimethyl-2,3,7,8-tetra-azatetracyclo[7.3.1.0²,⁷.0⁶,¹¹]trideca-1,6-diene. rsc.orgrsc.org

In contrast, other hydrazine derivatives, such as phenylhydrazine (B124118), and hydroxylamine (B1172632) react more simply. These reagents only yield the expected bicyclic condensation products (e.g., hydrazones, oximes) without the subsequent intramolecular Michael addition and cyclization. rsc.orgrsc.org This difference in reactivity highlights the unique role of the unsubstituted hydrazine in facilitating the more complex cyclization pathway. A related reaction, the Fischer indolization, has been observed with the saturated analogue bicyclo[3.3.1]nonane-2,7-dione, which reacts with phenylhydrazine in the presence of acid to form a diindole structure. researchgate.net

Reaction of 4,8-dimethylthis compound with Hydrazine Derivatives
ReagentReaction TypeProductReference
HydrazineCondensation and Michael Addition4,9-dimethyl-2,3,7,8-tetra-azatetracyclo[7.3.1.0²,⁷.0⁶,¹¹]trideca-1,6-diene rsc.orgrsc.org
Other Hydrazine Derivatives (e.g., Phenylhydrazine)Condensation onlyBicyclic condensation products (Hydrazones) rsc.orgrsc.org
HydroxylamineCondensation onlyBicyclic condensation products (Oximes) rsc.orgrsc.org

Michael-Type Additions to the Dienedione System

The Michael reaction, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. In the this compound system, the electron-withdrawing nature of the ketone groups activates the conjugated double bonds, making the β-carbons susceptible to nucleophilic attack.

Research has shown that the reaction of this compound with nitromethane, under Michael reaction conditions, demonstrates solvent-dependent outcomes. researcher.life When the reaction is conducted in ether, the product is 2,6-bis(nitromethyl)bicyclo[3.3.1]-nonane-4,8-dione. researcher.life However, performing the reaction in methanol (B129727) leads to a skeletal rearrangement, yielding a derivative with a bicyclo[2.2.2]octane structure, specifically 3-carbomethoxymethyl-2-nitrobicyclo[2.2.2]-5-octanone. researcher.life

In a related derivative, 4,8-dimethylthis compound, hydrazine reacts through a combination of condensation and a Michael-type addition. rsc.org This tandem reaction results in the formation of 4,9-dimethyl-2,3,7,8-tetra-azatetracyclo[7.3.1.0.0]trideca-1,6-diene. rsc.org In contrast, other hydrazine derivatives and hydroxylamine only yield bicyclic condensation products without the subsequent Michael addition. rsc.org

An unusual intramolecular Michael addition has also been observed in a related bicyclo[3.3.1]nonane-2,4,9-trione system, which induces a skeletal rearrangement to a highly functionalized bicyclo[3.3.0]octane framework. edulll.grnih.gov

Solvent-Dependent Michael Addition Products
ReactantNucleophileSolventProductReference
This compoundNitromethaneEther2,6-bis(nitromethyl)bicyclo[3.3.1]-nonane-4,8-dione researcher.life
This compoundNitromethaneMethanol3-carbomethoxymethyl-2-nitrobicyclo[2.2.2]-5-octanone researcher.life
4,8-dimethylthis compoundHydrazineNot Specified4,9-dimethyl-2,3,7,8-tetra-azatetracyclo[7.3.1.0.0]trideca-1,6-diene rsc.org

Electrochemical Reduction Mechanisms and Product Formation

The electrochemical reduction of bicyclo[3.3.1]nonadienediones offers a pathway to complex polycyclic structures. The mechanism and resulting products are highly dependent on the applied potential. Studies on 4,8-dimethylthis compound, a close analog of the parent compound, provide significant insight into these processes. researchgate.netrsc.org

Cyclic voltammetry and chronamperometry data have been used to analyze the reduction mechanism. rsc.org The reduction occurs in two distinct cathodic waves, each leading to different product classes.

First Cathodic Wave (-2.0 V): At a less negative potential, the electrochemical reduction leads to the formation of dihydro-dimer products. researchgate.netrsc.org This suggests a mechanism involving the formation of a radical anion, which then dimerizes before further reduction and protonation.

Second Cathodic Wave (-2.75 V): When the reduction is carried out at a more negative potential in the presence of a trapping agent like acetic anhydride, a significant rearrangement occurs. rsc.org This process yields a substituted barbaralane, specifically 2,6-diacetoxy-4,8-dimethyltricyclo[3.3.1.02,8]nona-3,6-diene. researchgate.netrsc.org This indicates the formation of a dianion intermediate which undergoes a transannular cyclization, characteristic of the bicyclo[3.3.1]nonane system's proximity of the C3 and C7 positions, followed by acylation.

Products of Electrochemical Reduction of 4,8-dimethylthis compound
Reduction PotentialConditionsProduct TypeSpecific ProductReference
-2.0 V (First Cathodic Wave)-Dihydro-dimerNot specified researchgate.netrsc.org
-2.75 V (Second Cathodic Wave)In presence of Acetic AnhydrideSubstituted Barbaralane2,6-diacetoxy-4,8-dimethyltricyclo[3.3.1.02,8]nona-3,6-diene researchgate.netrsc.org

Other Rearrangement Reactions

Beyond additions and reductions, the strained bicyclic framework of this compound and its derivatives is prone to various skeletal rearrangements, leading to novel ring systems.

Beckmann Rearrangement of Derived Oximes

The Beckmann rearrangement is a classic reaction in organic chemistry where an oxime is converted into an amide under acidic conditions. masterorganicchemistry.com When applied to the oximes derived from 4,8-dimethylthis compound, this rearrangement leads to ring expansion. rsc.orgrsc.org

The reaction of the dione with hydroxylamine yields the corresponding oximes. rsc.org Subsequent treatment of these oximes with an acid catalyst induces the Beckmann rearrangement, resulting in the formation of 2-azabicyclo[4.3.1]decadienediones. rsc.org This transformation involves the migration of one of the carbon atoms alpha to the oxime function to the nitrogen atom, with the concomitant expulsion of the hydroxyl group as water. The regioselectivity of the migration is determined by the stereochemistry of the oxime (the group anti-periplanar to the leaving group on the nitrogen migrates). This reaction provides an effective route for synthesizing larger, nitrogen-containing bicyclic systems from the bicyclo[3.3.1]nonane skeleton.

Base-Catalyzed Skeletal Rearrangements

Base-catalyzed rearrangements in the bicyclo[3.3.1]nonane system can also lead to significant structural transformations. For instance, base-mediated epimerization and retro-aldol/aldol (B89426) condensation sequences have been observed in certain bicyclo[3.3.1]nonane derivatives, altering the stereochemistry of the one-carbon bridge. acs.org

While specific studies on base-catalyzed rearrangements of the parent this compound are not extensively detailed in the provided context, related systems highlight the potential for such reactions. For example, a novel skeletal rearrangement of a bicyclo[3.3.1]nonane-2,4,9-trione to a bicyclo[3.3.0]octane system is initiated by an intramolecular Michael addition, a process that can be facilitated by a base. edulll.grnih.gov This suggests that the enolization of the dione under basic conditions could trigger intramolecular reactions leading to rearranged products.

Advanced Spectroscopic Characterization and Conformational Analysis of Bicyclo 3.3.1 Nona 3,7 Diene 2,6 Dione

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, has been a powerful tool in characterizing Bicyclo[3.3.1]nona-3,7-diene-2,6-dione.

As is characteristic for many C2-symmetric systems, this compound exhibits strong VCD signals. mdpi.comresearchgate.net Studies comparing this unsaturated diketone with its saturated counterpart, Bicyclo[3.3.1]nonane-2,6-dione, reveal that the VCD signals for the diene are notably stronger and sharper. mdpi.comresearchgate.net The spectrum is distinguished by the presence of several bisignate doublets, which are pairs of adjacent VCD bands of opposite sign. mdpi.comresearchgate.net These strong signals and distinct features are indicative of a well-defined and rigid chiral structure where the vibrational modes are significantly influenced by the electronic framework.

The conformation of a molecule is a critical factor in its VCD spectrum. mdpi.com In the case of this compound, the presence of the two C=C double bonds renders the eight-membered ring containing the carbonyl groups rigid. mdpi.com This structural constraint eliminates the large-amplitude motions and multiple conformations that are observed in the more flexible saturated analogue, Bicyclo[3.3.1]nonane-2,6-dione. mdpi.comresearchgate.net Consequently, this compound exists predominantly in a single, stable conformer. mdpi.com This "conformational robustness" is a key reason for the sharpness and high intensity of its observed VCD bands, as the spectrum represents a homogenous conformational population rather than an average of multiple forms. mdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy, which probes the electronic transitions of a molecule, provides further evidence of the unique intramolecular interactions within this compound.

The bicyclic framework of the molecule positions the two enone chromophores in close proximity, creating a predisposition for through-space electronic interactions. nih.gov ECD, along with other techniques, has been instrumental in providing evidence for electron delocalization through homoconjugation and transannular interactions. mdpi.comresearchgate.net Homoconjugation involves the interaction of two π-systems separated by a non-conjugating group, while transannular interactions refer to through-space interactions between non-adjacent atoms in a ring system. These interactions within the "coupled" chromophore system of this compound are manifested in its ECD spectrum. mdpi.comresearchgate.netnih.gov

Comparative spectroscopic analysis clearly demonstrates the crucial role of the C=C double bonds in the chiroptical properties of the molecule. The presence of these double bonds significantly enhances the Circular Dichroism (CD) response, both electronically (ECD) and vibrationally (VCD). mdpi.com This enhancement is attributed to two main factors: the rigidification of the molecular skeleton into a single stable conformation and the electronic influence of the π-systems on the carbonyl chromophores. mdpi.com The conjugation within the enone systems and the through-space interactions they facilitate lead to more intense electronic transitions, which are reflected in a stronger ECD spectrum compared to the saturated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. For this compound, NMR has been used not only to confirm the connectivity of the bicyclic framework but also to provide insight into its electronic properties. rsc.orgresearchgate.net

The analysis of ¹H and ¹³C NMR spectra allows for the assignment of all protons and carbons, confirming the molecular structure derived from its synthesis. rsc.orgresearchgate.net Beyond basic structural confirmation, NMR has been a key tool in detecting the transannular and homoconjugative interactions within the molecule. Evidence for these through-space electronic effects was provided by the chemical shift of the carbonyl carbon (δ(C=O)) in the ¹³C-NMR spectrum. mdpi.comresearchgate.net The specific chemical shift observed for the carbonyl groups reflects the unique electronic environment created by the proximity of the two enone systems, corroborating the findings from ECD and VCD spectroscopy.

Spectroscopic Comparison

The following table summarizes the key differences in the spectroscopic characteristics of this compound and its saturated analog, highlighting the influence of the carbon-carbon double bonds.

Spectroscopic PropertyThis compoundBicyclo[3.3.1]nonane-2,6-dione
Conformational State Exists as a single, rigid conformer mdpi.comExists as a mixture of three main conformers mdpi.comresearchgate.net
VCD Signal Intensity Strong and sharp mdpi.comresearchgate.netLess intense and broader mdpi.comresearchgate.net
VCD Spectral Features Characterized by several bisignate doublets mdpi.comresearchgate.netLacks the sharp, distinct features of the diene mdpi.com
ECD/CD Response Enhanced due to electronic effects and rigidity mdpi.comWeaker response compared to the unsaturated analogue mdpi.com
Intramolecular Effects Exhibits homoconjugation and transannular interactions mdpi.comresearchgate.netnih.govLacks the π-systems necessary for significant homoconjugation

¹H NMR Spectral Analysis of Bicyclic Ketones

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment and spatial relationships of protons within a molecule. For this compound, the analysis of its ¹H NMR spectrum reveals key features of its rigid structure.

Early spectroscopic studies assigned the chemical shifts and coupling constants for the distinct protons in the molecule. The bridgehead protons (H-1 and H-5) are observed at approximately δ 3.34 ppm (τ 6.66). These protons exhibit splitting into a doublet of triplets, indicating coupling to both the adjacent vinyl protons and the methylene (B1212753) bridge protons. The coupling constants were determined to be J₁,₂ = 7 Hz and J₁,₈ = 2.5 Hz. The methylene bridge protons at the C-9 position appear further upfield at approximately δ 2.74 ppm (τ 7.26). The rigidity of the bicyclic system, enforced by the two carbon-carbon double bonds, results in a single, well-defined conformation in solution, simplifying the spectral analysis compared to its saturated analogs which may exist as a mixture of conformers. sci-hub.se

Table 1: ¹H NMR Spectral Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Bridgehead (H-1, H-5)~3.34dtJ₁,₂ = 7, J₁,₈ = 2.5
Methylene Bridge (H-9)~2.74m-

¹³C NMR Chemical Shift Analysis and Electronic Delocalization

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for probing the electronic structure of carbon frameworks. In the case of this compound, the chemical shift of the carbonyl carbons (C-2 and C-6) serves as a critical indicator of transannular electronic interactions. sci-hub.semdpi.comresearchgate.net

Studies have provided evidence for significant electron delocalization through homoconjugation and transannular interactions between the two enone chromophores. mdpi.comresearchgate.net This through-space interaction is manifested in the ¹³C NMR spectrum by a notable upfield shift (shielding) of the carbonyl carbon resonance (δ C=O) when compared to its saturated counterpart, bicyclo[3.3.1]nonane-2,6-dione. sci-hub.semdpi.com The presence of the double bonds renders the bicyclic system rigid, locking the two carbonyl groups into a fixed orientation that facilitates this electronic communication. sci-hub.se This interaction between the π-orbitals of the non-conjugated enone systems is a key feature of the molecule's electronic structure. nist.gov The conformation of the bicyclo[3.3.1]nonane framework has been confirmed by analyzing carbon chemical shifts in several derivatives. nist.gov

Table 2: Key ¹³C NMR Features and Interpretations
Carbon AssignmentObserved PhenomenonInterpretationReference
Carbonyl (C-2, C-6)Significant upfield chemical shift compared to the saturated analog.Evidence of transannular orbital interaction and electronic delocalization (homoconjugation). sci-hub.semdpi.comresearchgate.net

Computational and Theoretical Investigations of Bicyclo 3.3.1 Nona 3,7 Diene 2,6 Dione

Quantum Chemical Studies of Electronic Structure and Bonding

The proximity of the two α,β-unsaturated ketone systems within the rigid bicyclic structure leads to unique electronic interactions that have been a central focus of quantum chemical studies.

Bicyclo[3.3.1]nona-3,7-diene-2,6-dione has been extensively studied as a model system for understanding homoconjugation and transannular orbital interactions. rsc.orgmdpi.com These are through-space interactions between the π-orbitals of the two non-conjugated chromophores (the C=C and C=O groups). researchgate.net The favorable conformation of the bicyclic skeleton results in a small interchromophoric distance of approximately 3.2–3.3 Å, which facilitates this interaction. researchgate.net Evidence for these interactions has been provided by various spectroscopic methods, including ¹³C-NMR and photoelectron spectroscopy, as well as ECD data. rsc.orgucl.ac.uk TD-DFT calculations on related bicyclic systems also suggest a substantial through-space interaction of π orbitals. rsc.org

The homoconjugation and transannular interactions result in significant electron delocalization across the bicyclic system. rsc.orgmdpi.com This delocalization manifests in the molecule's spectroscopic and chemical properties. For instance, analysis of ¹³C-NMR chemical shifts of the carbonyl carbon and photoelectron spectroscopy data provided early evidence of this electronic coupling. rsc.org Computational studies allow for the visualization and quantification of the molecular orbitals involved, demonstrating how the π-systems of the two enone moieties overlap through space, leading to the observed delocalization. This delocalization is a key factor contributing to the enhanced and characteristic VCD and ECD signals of the molecule. rsc.orgrsc.org

Reaction Mechanism Modeling using Computational Methods

While extensive computational studies have focused on the ground-state properties and spectroscopy of this compound, the modeling of its reaction mechanisms is a more specialized area. Experimental studies have identified photochemical rearrangements as a key reaction pathway for this class of compounds, providing a basis for theoretical investigation.

Experimental work has shown that the irradiation of this compound and its derivatives leads to significant molecular rearrangements. rsc.org The parent compound photochemically rearranges to form a tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonane-3,7-dione (a triasteranedione) through successive 1,2-acyl shifts. rsc.org Another observed product is a dihydrocoumarin (B191007), formed via a 1,5-acyl shift. rsc.org For 9-aryl substituted derivatives, a 1,3-rearrangement is also observed.

Emission, photosensitization, and quenching experiments indicate that these photorearrangements are derived from a triplet excited state. While these experimental findings lay the groundwork, detailed computational modeling using methods like DFT to map the potential energy surfaces of these triplet-state reactions, calculate transition state energies, and verify the proposed mechanistic pathways (e.g., successive 1,2-acyl migrations) remains a specific area for further theoretical exploration.

Investigation of Transition States in Photorearrangements

Computational and theoretical investigations into the transition states of the photorearrangements of this compound are not extensively detailed in currently available scientific literature. Experimental studies have established that the irradiation of 9-arylbicyclo[3.3.1]nona-3,7-diene-2,6-diones leads to the formation of triasteranediones through successive 1,2-acyl migrations, as well as 6-arylbicyclo[3.3.1]nona-3,7-diene-2,9-diones via a 1,3-rearrangement. rsc.org Emission, photosensitization, and quenching experiments have demonstrated that both of these photorearrangements proceed from a triplet excited state. rsc.org

While specific computational data such as calculated energy barriers and precise geometries of the transition state structures for this compound are not readily found, the general mechanisms for the photorearrangement of β,γ-unsaturated ketones are well-documented. Theoretical studies on analogous systems typically employ computational methods such as Density Functional Theory (DFT) and multiconfigurational self-consistent field (MCSCF) methods, like the Complete Active Space Self-Consistent Field (CASSCF) method, to model the potential energy surfaces of the excited states and locate the transition structures.

For a typical 1,2-acyl shift (oxalyl-di-π-methane rearrangement) in a triplet-state β,γ-unsaturated ketone, a computational investigation would characterize the geometry and energy of the triplet excited state minimum (³n,π* or ³π,π*). From this minimum, the transition state for the acyl migration would be located. This transition state would likely feature a three-membered ring structure involving the carbonyl carbon, the α-carbon, and the β-vinylic carbon to which the acyl group is migrating. The calculation of the activation energy for this step provides insight into the feasibility of the rearrangement.

Subsequent steps would involve the characterization of the diradical intermediate formed after the acyl shift and the transition state leading to the final cyclized product, in this case, the triasteranedione. The relative energies of all intermediates and transition states would provide a comprehensive profile of the reaction pathway.

In the absence of specific published data for this compound, a summary of expected computational findings based on related systems is presented in the following hypothetical data table. This table illustrates the type of information that a detailed computational study would provide.

Computational Parameter Description Hypothetical Value/Observation
Excited State The electronic excited state from which the rearrangement initiates.Triplet (T₁) state, likely of n,π* character.
Computational Method The level of theory and basis set used for calculations.UB3LYP/6-31G* for geometry optimizations, CASSCF(x,y)/6-31G* for transition states.
Transition State Geometry (TS1) Key geometric features of the first transition state for the 1,2-acyl shift.Formation of a partial bond between the carbonyl carbon and a β-vinylic carbon. Elongation of the Cα-Cβ bond.
Activation Energy (Ea1) The calculated energy barrier for the first 1,2-acyl shift.Expected to be a low barrier on the triplet potential energy surface.
Intermediate The structure formed after the first acyl shift.A 1,3-diradical species.
Transition State Geometry (TS2) Key geometric features of the transition state for the second 1,2-acyl shift.Similar to TS1, involving the second enone moiety.
Activation Energy (Ea2) The calculated energy barrier for the second 1,2-acyl shift.Expected to be comparable to Ea1.
Final Product The thermodynamically stable rearranged product.Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonane-3,7-dione (Triasteranedione).

It is important to reiterate that the values and observations in the table above are illustrative and based on general knowledge of β,γ-unsaturated ketone photochemistry. A dedicated computational study on this compound would be necessary to provide accurate, quantitative data.

Derivatization and Functionalization of the Bicyclo 3.3.1 Nona 3,7 Diene 2,6 Dione Core

Synthesis of Substituted Bicyclo[3.3.1]nona-3,7-diene-2,6-dione Derivatives

The rigid framework of this compound can be strategically substituted with various alkyl and aryl groups at several positions, enabling the synthesis of a library of derivatives with tailored properties.

Alkyl and Aryl Substitution at Specific Positions

The introduction of alkyl and aryl substituents onto the this compound skeleton is most commonly achieved during the construction of the bicyclic system itself. A well-established method involves the dehydration of a 2:1 adduct formed between acetylacetone (B45752) and an aldehyde. researchgate.netrsc.org This approach allows for substitution at the vinylic (C4, C8) and bridgehead (C9) positions.

For instance, the reaction using formaldehyde (B43269) leads to the formation of 4,8-dimethylthis compound. researchgate.netrsc.org By substituting formaldehyde with other aldehydes, substituents can be introduced at the C9 position. Using acetaldehyde (B116499) results in the 9-methyl derivative, while benzaldehyde (B42025) yields the 9-phenyl analogue. researchgate.netrsc.org

Furthermore, photochemical rearrangements have been studied on 9-arylbicyclo[3.3.1]nona-3,7-diene-2,6-diones, indicating that these derivatives are stable enough to undergo further transformations. rsc.orgrsc.org These substitutions are crucial for modifying the steric and electronic properties of the molecule, influencing its reactivity and potential applications.

Table 1: Synthesis of Substituted this compound Derivatives

Substituent Position(s) Substituent(s) Precursors Product Name Reference(s)
C4, C8 Methyl Acetylacetone, Formaldehyde 4,8-Dimethylthis compound researchgate.netrsc.org
C9 Methyl Acetylacetone, Acetaldehyde 9-Methyl-4,8-dimethylthis compound researchgate.netrsc.org
C9 Phenyl Acetylacetone, Benzaldehyde 9-Phenyl-4,8-dimethylthis compound researchgate.netrsc.org

Halogenation of the Bicyclic Skeleton

Direct halogenation of the this compound skeleton provides a route to functionalized derivatives that can serve as intermediates for further synthetic transformations. The vinylic positions of the enone systems are susceptible to electrophilic attack by halogens.

A notable example is the synthesis of racemic-3,7-dibromothis compound. This transformation is achieved by treating the parent dienedione with bromine in a solution of carbon tetrachloride and triethylamine. This reaction directly functionalizes the double bonds of the bicyclic core. While the parent this compound can be synthesized via a bromination-hydrolysis sequence from the corresponding dienol acetate (B1210297) of bicyclo[3.3.1]nonane-2,6-dione using N-bromosuccinimide (NBS), this represents a construction of the core rather than a direct halogenation of the final dienedione. researchgate.netrsc.org

Transformation of the Carbonyl Functionalities

The two carbonyl groups at the C2 and C6 positions are key sites for chemical modification, allowing for the introduction of new functional groups and the alteration of the electronic structure of the bicyclic system.

Formation of Oximes and Hydrazones

The carbonyl groups of this compound and its derivatives readily undergo condensation reactions with hydroxylamine (B1172632) and hydrazines to form the corresponding oximes and hydrazones.

Studies on 4,8-dimethylthis compound have shown that its reaction with hydroxylamine and various substituted hydrazines typically results in the formation of simple bicyclic condensation products. rsc.org However, the reaction with unsubstituted hydrazine (B178648) is more complex. It proceeds through an initial condensation to form the dihydrazone, which then undergoes an intramolecular Michael-type addition to create a more complex tetracyclic structure. rsc.org This reactivity highlights the potential for tandem reactions initiated at the carbonyl sites.

Table 2: Reactivity of 4,8-Dimethylthis compound with Hydroxylamine and Hydrazines

Reagent Product Type Comments Reference(s)
Hydroxylamine Bicyclic Dioxime Standard condensation product. rsc.org
Substituted Hydrazines Bicyclic Dihydrazone Standard condensation products. rsc.org
Hydrazine Tetracyclic System Condensation followed by intramolecular Michael addition. rsc.org

Reduction to Diols and Other Oxygenated Species

The reduction of the carbonyl functionalities in this compound leads to the formation of diols and other oxygenated species, which are valuable synthetic intermediates. The stereochemical outcome of these reductions is often influenced by the rigid bicyclic framework.

A highly efficient method for this transformation is the Luche reduction. Treating racemic this compound with sodium borohydride (B1222165) in the presence of cerium(III) chloride in methanol (B129727) affords rac-bicyclo[3.3.1]nona-3,7-diene-endo-2,endo-6-diol in a high yield of 95%. This method is known for its chemoselectivity in reducing ketones in the presence of enones, although in this case, it effectively reduces the conjugated carbonyls.

Expansion of the this compound Framework into Polycyclic Systems

The unique structural and electronic properties of the this compound skeleton make it an excellent starting material for the synthesis of more intricate polycyclic systems through rearrangement and annulation reactions.

One such transformation is the Beckmann rearrangement of the corresponding oximes. The oximes derived from 4,8-dimethylthis compound undergo this rearrangement to yield 2-azabicyclo[4.3.1]decadienediones, effectively expanding one of the six-membered rings into a seven-membered lactam ring. rsc.org

As mentioned previously, the reaction of the 4,8-dimethyl derivative with hydrazine results in a tetracyclic product, 4,9-dimethyl-2,3,7,8-tetra-azatetracyclo[7.3.1.0.0]trideca-1,6-diene, through a condensation-Michael addition cascade. rsc.org This demonstrates how the inherent reactivity of the dienedione system can be harnessed to build complex, fused-ring structures in a single pot.

Furthermore, photochemical reactions provide another avenue for framework expansion. Irradiation of 9-arylbicyclo[3.3.1]nona-3,7-diene-2,6-diones can lead to the formation of triasteranediones. rsc.orgrsc.org This complex rearrangement involves successive 1,2-acyl migrations, transforming the bicyclic starting material into a highly strained tricyclic system. rsc.org

Formation of Triasteranediones

The transformation of the this compound skeleton into the tetracyclic system of triasteranedione represents a significant photochemical rearrangement. Irradiation of this compound and its derivatives induces a rearrangement to form tetracyclo[3.3.1.02,8.04,6]nonane-3,7-diones, commonly known as triasteranediones. rsc.org

This photochemical reaction proceeds through successive 1,2-acyl migrations. rsc.orgrsc.org Mechanistic studies involving emission, photosensitization, and quenching have demonstrated that this photorearrangement is derived from a triplet state of the molecule. rsc.org In addition to the primary triasteranedione product, a 1,5-acyl shift can also occur, leading to the formation of a dihydrocoumarin (B191007) byproduct. rsc.org

Substituents on the bicyclic core can influence the reaction products. The 4,8-dimethyl analogue of the parent dione (B5365651) similarly yields a substituted triasteranedione upon irradiation. rsc.org However, the introduction of a phenyl group at the C-9 position leads to additional rearrangement pathways. The 4,8-dimethyl-9-phenyl derivative not only forms the expected triasteranedione but also yields epimeric diones resulting from a 1,3-acyl shift. rsc.org

Starting CompoundPrimary ProductRearrangement TypeReference
This compoundTriasteranedione (Tetracyclo[3.3.1.02,8.04,6]nonane-3,7-dione)Successive 1,2-Acyl Shifts rsc.org
4,8-Dimethylthis compoundSubstituted TriasteranedioneSuccessive 1,2-Acyl Shifts rsc.org
4,8-Dimethyl-9-phenylthis compoundSubstituted TriasteranedioneSuccessive 1,2-Acyl Shifts rsc.org
4,8-Dimethyl-9-phenylthis compound4,8-Dimethyl-6-phenylbicyclo[3.3.1]nona-3,7-diene-2,9-diones1,3-Acyl Shift rsc.org

Synthesis of Barbaralanes

The bicyclo[3.3.1]nonadienedione framework is a key precursor for the synthesis of substituted barbaralanes, a class of tricyclic compounds with a unique fluxional structure. One prominent method to achieve this transformation is through electrochemical reduction.

The electrochemical reduction of 4,8-dimethylthis compound is potential-dependent. rsc.orgrsc.org Reduction at the first cathodic wave (–2.0 V) results in the formation of dihydro-dimer products. rsc.orgresearchgate.net In contrast, when the reduction is carried out at the second cathodic wave (–2.75 V) in the presence of acetic anhydride, a transannular cyclization occurs, yielding a substituted barbaralane: 2,6-diacetoxy-4,8-dimethyltricyclo[3.3.1.02,8]nona-3,6-diene. rsc.org This method has also been successfully applied to the isomeric 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione, which produces 4,6-diacetoxy-2,8-dimethyltricyclo[3.3.1.02,8]nona-3,6-diene under similar conditions. rsc.org

In addition to electrochemical methods, functional group manipulation of the bicyclic core can also lead to barbaralane structures. For instance, the conversion of bicyclo[3.3.1]nonane-2,6-dione can lead to the formation of 2,6-dicyanobarbaralanes. mdpi.com

Starting CompoundReagents/ConditionsProductReference
4,8-Dimethylthis compoundElectrochemical Reduction (–2.75 V), Acetic Anhydride2,6-Diacetoxy-4,8-dimethyltricyclo[3.3.1.02,8]nona-3,6-diene rsc.org
4,6-Dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dioneElectrochemical Reduction (–2.75 V)4,6-Diacetoxy-2,8-dimethyltricyclo[3.3.1.02,8]nona-3,6-diene rsc.org
Bicyclo[3.3.1]nonane-2,6-dioneMulti-step synthesis2,6-Dicyanobarbaralanes mdpi.com

Generation of Tetracyclic and Bridged Heterocyclic Structures

The reactivity of the dione core allows for its conversion into more complex polycyclic systems, including tetracyclic carbocycles and bridged heterocyclic structures.

An isomer of the title compound, bicyclo[3.3.1]nona-3,6-diene-2,8-diones, can be reduced using mercuric chloride and magnesium in pyridine (B92270) to yield tricyclo[3.3.1.02,8]nona-4,6-diones, which are tetracyclic cage compounds. rsc.orgresearchgate.net

A direct pathway to bridged heterocyclic systems from the this compound core involves its reaction with hydrazine. The reaction of 4,8-dimethylthis compound with hydrazine results in the formation of a dihydrazone with a complex tetracyclic structure: 4,9-dimethyl-2,3,7,8-tetraazatetracyclo[7.3.1.04,12.06,10]trideca-1,6-diene. soton.ac.uk This compound is notable for having two double bonds at bridgehead positions, which is a violation of Bredt's rule. This highly strained dihydrazone can be further reduced to the corresponding dihydrazine, 1,6-dimethyl-2,3,7,8-tetraazatetracyclo[7.3.1.04,12.06,10]tridecane, which serves as a precursor for other bridged heterocyclic structures like bisazoalkanes upon oxidation. soton.ac.uk

Starting CompoundReagents/ConditionsProductStructure TypeReference
Bicyclo[3.3.1]nona-3,6-diene-2,8-dionesHgCl2, Mg, PyridineTricyclo[3.3.1.02,8]nona-4,6-dionesTetracyclic Carbocycle rsc.orgresearchgate.net
4,8-Dimethylthis compoundHydrazine4,9-Dimethyl-2,3,7,8-tetraazatetracyclo[7.3.1.04,12.06,10]trideca-1,6-dieneBridged Heterocycle soton.ac.uk
4,9-Dimethyl-2,3,7,8-tetraazatetracyclo[7.3.1.04,12.06,10]trideca-1,6-dieneReduction (e.g., LiAlH4/AlCl3)1,6-Dimethyl-2,3,7,8-tetraazatetracyclo[7.3.1.04,12.06,10]tridecaneBridged Heterocycle soton.ac.uk

Supramolecular Chemistry and Crystal Engineering of Bicyclo 3.3.1 Nona 3,7 Diene 2,6 Dione Derivatives

Impact of Unsaturation on Crystal Structures

The introduction of double bonds into the bicyclo[3.3.1]nonane skeleton, as seen in Bicyclo[3.3.1]nona-3,7-diene-2,6-dione, has a notable effect on the crystal structure compared to its saturated counterpart, Bicyclo[3.3.1]nonane-2,6-dione. The presence of sp²-hybridized carbon atoms leads to a more rigid and conformationally restrained bicyclic framework with significantly flattened six-membered rings. chalmers.se

This conformational rigidity influences the intermolecular packing. While both the saturated and unsaturated diones form racemic crystals, the specific intermolecular interactions that guide their assembly differ. chalmers.se The structural changes stemming from unsaturation alter the accessibility and geometry of potential hydrogen bond donors and acceptors, leading to different packing motifs and supramolecular networks in the solid state. chalmers.se

Intermolecular Interactions in the Solid State

In the crystal structure of racemic this compound, weak O···H-C hydrogen bonds are the dominant structure-directing interactions. Specifically, a self-complimentary bonding pattern involving a carbonyl oxygen atom and an α-hydrogen atom on an adjacent molecule is observed. chalmers.se These interactions link the molecules into a herringbone-patterned 2D net, which then pack to form the three-dimensional crystal lattice. chalmers.se

When hydrogen atoms are substituted with halogens, the landscape of intermolecular interactions changes significantly. In the derivative rac-3,7-dibromothis compound, the weak O···H-C hydrogen bonding network seen in the parent compound is disabled. chalmers.se It is replaced by other weak interactions, most notably halogen-halogen interactions between bromine atoms on adjacent molecules. chalmers.se In addition to these halogen bonds, a cyclic hydrogen-bonding network forms between a carbonyl oxygen and a hydrogen atom on a neighboring molecule. chalmers.se This demonstrates how functionalization can be used to systematically alter the primary intermolecular forces and thus engineer different crystal packing arrangements. chalmers.se

In derivatives such as rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dione, dipole-dipole interactions between the carbonyl groups play a crucial role in the crystal packing. researchgate.netnih.gov The molecules arrange themselves into columns where the packing is governed by interactions stemming from stacked carbonyl functionalities. researchgate.netnih.gov The distance between the centroids of interacting carbonyl groups has been measured at 3.290 Å, indicating a significant dipole-dipole interaction that contributes to the stability of the columnar arrangement. researchgate.netnih.gov

DerivativeInteraction TypeKey FeatureDistance (Å)
rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dioneDipole-DipoleStacked Carbonyls3.290

Chirality in the Solid State and Conglomerate Formation

Chirality is a key feature of many Bicyclo[3.3.1]nonane derivatives. Upon crystallization from a racemic mixture, these compounds can form either a racemic crystal (containing equal numbers of both enantiomers in an ordered arrangement within the same crystal) or a conglomerate (a mechanical mixture of enantiopure crystals). chalmers.se The outcome is dependent on the specific functionalities present on the bicyclic scaffold. For instance, while certain saturated diol derivatives of bicyclo[3.3.1]nonane are known to form conglomerates, the corresponding dione (B5365651), rac-bicyclo[3.3.1]nonane-2,6-dione, crystallizes as a racemic compound. chalmers.se

Factors Influencing Spontaneous Resolution

The phenomenon of spontaneous resolution, whereby a racemic mixture crystallizes to form a physical mixture of enantiopure crystals, known as a conglomerate, is a subject of significant interest in supramolecular chemistry and crystal engineering. For derivatives of this compound, the propensity for spontaneous resolution is not inherent to the bicyclic framework itself but is profoundly influenced by the nature and arrangement of its functional groups and the resulting intermolecular interactions.

Research into the crystal structures of various bicyclo[3.3.1]nonane derivatives has revealed that the formation of a conglomerate versus a racemic compound is a delicately balanced outcome. One of the most critical factors appears to be the presence of strong, directional intermolecular interactions, particularly hydrogen bonds.

Studies comparing the crystallization behavior of different bicyclo[3.3.1]nonane derivatives have provided valuable insights. For instance, it has been observed that certain diol derivatives of the saturated bicyclo[3.3.1]nonane skeleton crystallize as conglomerates. chalmers.se In contrast, the related dione, rac-bicyclo[3.3.1]nonane-2,6-dione, forms racemic crystals. chalmers.se This suggests that the hydroxyl groups in the diols play a crucial role in directing the crystal packing to favor homochiral interactions, leading to spontaneous resolution. The enantiopure form of the saturated dione, (+)-7, on the other hand, forms a chiral 3D network. chalmers.se However, the racemic form packs more densely, resulting in a thermodynamically more stable racemic crystal. chalmers.se This highlights that strong hydrogen-bonding motifs, such as those provided by hydroxyl groups, may be a prerequisite for spontaneous resolution within this class of compounds. chalmers.se

The introduction of different substituents can also alter the intermolecular interactions and, consequently, the crystallization outcome. For example, in the case of rac-3,7-dibromothis compound, the presence of bromine atoms introduces halogen-halogen interactions, which replace the weak C-H···O interactions observed in the parent dione, rac-bicyclo[3.3.1]nona-3,7-diene-2,6-dione. chalmers.se Both of these compounds, however, crystallize as racemic compounds, indicating that not all directional interactions are equally effective in promoting spontaneous resolution.

The table below summarizes the crystallization behavior of several bicyclo[3.3.1]nonane derivatives, illustrating the influence of functional groups on the formation of conglomerates or racemic crystals.

CompoundFunctional GroupsCrystallization OutcomeReference
rac-bicyclo[3.3.1]nonane-endo-2, endo-6-diolDiolConglomerate chalmers.se
rac-2,6-dimethylbicyclo[3.3.1]nonane-exo-2,exo-6-diolDiolConglomerate chalmers.se
rac-bicyclo[3.3.1]nonane-2,6-dioneDioneRacemic Crystal chalmers.se
rac-bicyclo[3.3.1]nona-3,7-diene-2,6-dioneDienoneRacemic Crystal chalmers.se
rac-3,7-dibromothis compoundBromo-DienoneRacemic Crystal chalmers.se
rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dioneDivinyl-DioneRacemic Solid nih.govresearchgate.net

Strategic Applications of Bicyclo 3.3.1 Nona 3,7 Diene 2,6 Dione and Its Chiral Derivatives in Asymmetric Catalysis

Development of Chiral Diene Ligands Based on the Bicyclo[3.3.1]nona-2,6-diene Framework

The development of C2-symmetric chiral diene ligands derived from the bicyclo[3.3.1]nonane skeleton has emerged as a significant advancement in asymmetric catalysis. These ligands are synthesized from the enantiomerically pure form of bicyclo[3.3.1]nona-3,7-diene-2,6-dione. A key synthetic step involves the 1,2-addition of organometallic reagents to the diketone, yielding the corresponding diols. Subsequent transformations then lead to the desired chiral diene ligands.

Researchers have focused on introducing substituents at the 3,7 and 4,8 positions of the bicyclo[3.3.1]nona-2,6-diene framework to modulate the steric and electronic properties of the resulting ligands. This structural modification is crucial for creating a well-defined and effective chiral pocket around the coordinated metal center, which is essential for achieving high enantioselectivity in catalytic reactions. The C2-symmetry of these ligands simplifies the analysis of the catalytic cycle and often leads to a reduction in the number of possible transition states, thereby enhancing stereochemical outcomes.

Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions

Chiral diene ligands based on the bicyclo[3.3.1]nona-2,6-diene framework have found widespread application in rhodium-catalyzed asymmetric 1,4-addition reactions. These reactions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, are a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. The rhodium complexes of these chiral dienes have proven to be highly effective catalysts for the addition of aryl- and alkenylboronic acids to a variety of α,β-unsaturated ketones, esters, and other Michael acceptors.

Enantioselective Arylation of Cyclic Enones

A particularly successful application of these chiral ligands is the rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to cyclic enones. This reaction provides a direct route to chiral β-aryl ketones, which are valuable building blocks in organic synthesis. The use of chiral bicyclo[3.3.1]nonadiene-based ligands has consistently resulted in high yields and excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). The robustness of this catalytic system has been demonstrated across a range of cyclic enones and substituted arylboronic acids.

EnoneArylboronic AcidChiral LigandYield (%)ee (%)
Cyclohex-2-en-1-onePhenylboronic acid(1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene9899
Cyclohex-2-en-1-one4-Methoxyphenylboronic acid(1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene9799
Cyclohex-2-en-1-one3-Chlorophenylboronic acid(1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene9998
Cyclopent-2-en-1-onePhenylboronic acid(1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene9597
Cyclohept-2-en-1-onePhenylboronic acid(1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene9698

Tuning of Chiral Environment and Ligand Design

The high levels of enantioselectivity achieved with these ligands are a direct result of the ability to fine-tune the chiral environment around the rhodium center. By strategically introducing substituents at the 3,7 and 4,8 positions of the bicyclo[3.3.1]nona-2,6-diene scaffold, the steric bulk and electronic nature of the ligand can be systematically varied. This "tuning" allows for the optimization of the ligand for a specific substrate, maximizing the stereochemical induction.

Structural analysis has shown that substituents at the C3 and C7 positions are in close proximity to the rhodium metal in the catalytic complex. This proximity enhances the transfer of chirality from the ligand to the substrate during the key bond-forming step. The development of second-generation ligands with additional substitution at the 4,8-positions has further refined this control, leading to even higher enantioselectivities in challenging transformations. This iterative process of ligand design, synthesis, and testing has been instrumental in expanding the scope and utility of rhodium-catalyzed asymmetric 1,4-addition reactions.

Other Catalytic Applications

While the rhodium-catalyzed 1,4-addition to enones is the most prominent application, chiral diene ligands derived from this compound have shown promise in other asymmetric transformations as well.

One notable example is the rhodium-catalyzed asymmetric arylation of imines. Specifically, a C2-symmetric diene ligand, (1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene, has been successfully employed in the asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines with arylboroxines. acs.orgnih.gov This reaction provides a highly enantioselective route to chiral diarylmethylamines, which are important structural motifs in many biologically active compounds. The reaction proceeds in high yields and with excellent enantioselectivities, typically ranging from 95% to 99% ee. acs.orgnih.gov

Furthermore, the broader class of rhodium-chiral diene complexes has been explored in other catalytic asymmetric reactions, including [4+2] cycloadditions and arylative carbocyclizations. While the direct application of bicyclo[3.3.1]nonadiene-based ligands in all of these areas is still an active area of research, the foundational success in 1,4-additions and imine arylations suggests a significant potential for these ligands in a wider range of asymmetric catalytic processes.

Future Research Directions and Emerging Perspectives in Bicyclo 3.3.1 Nona 3,7 Diene 2,6 Dione Chemistry

Exploration of Novel Reaction Pathways and Reactivity Patterns

The inherent strain and electronic properties of bicyclo[3.3.1]nona-3,7-diene-2,6-dione open avenues for exploring novel chemical transformations. Future research is anticipated to move beyond known reactions to uncover unique reactivity patterns.

One promising area is the investigation of photochemical rearrangements. Studies on substituted bicyclo[3.3.1]nona-3,7-diene-2,6-diones have shown that irradiation can lead to triasteranediones through successive 1,2-acyl migrations and other rearranged products via a 1,3-rearrangement, with both processes proceeding from a triplet excited state. rsc.org Further exploration of these photorearrangements with different substituents and under various conditions could lead to the synthesis of complex and novel polycyclic architectures.

Another direction lies in the development of new annulation and cyclization strategies. The bicyclo[3.3.1]nonane core is a key structural motif in many biologically active natural products. rsc.org Research into novel methods to construct this framework, potentially using this compound as a starting material for further functionalization, is a significant area of interest. This could involve exploring Michael-type additions, intramolecular aldol (B89426) reactions, and other cyclization cascades to build more complex molecular scaffolds. rsc.orgnih.gov

The reactivity of the dione (B5365651) with various nucleophiles also warrants deeper investigation. While reactions with hydrazines have been reported, a systematic study with a broader range of nucleophiles could unveil new synthetic routes to functionalized bicyclic systems. The unique stereoelectronic environment of the carbonyl groups may lead to unexpected selectivities and reaction outcomes.

Potential Reaction Pathway Description Potential Products
Photochemical RearrangementsExploration of [2+2] cycloadditions and other photochemical transformations under various irradiation conditions.Complex polycyclic cage compounds, novel isomers.
Catalytic AnnulationsTransition-metal catalyzed reactions to build additional rings onto the bicyclic framework.Fused and spirocyclic derivatives with potential biological activity.
Domino ReactionsMulti-step one-pot reactions initiated by nucleophilic addition to the enone system.Highly functionalized bicyclo[3.3.1]nonane derivatives.
Asymmetric ReductionsStereoselective reduction of one or both ketone functionalities.Chiral diols and keto-alcohols as building blocks.

Development of New Asymmetric Catalytic Systems

The C2-symmetric nature of the bicyclo[3.3.1]nonane framework makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. While research has focused on related bicyclic dienes, the direct use and derivatization of this compound in this context is a burgeoning field.

Future efforts will likely concentrate on synthesizing chiral derivatives of this compound to be used as ligands in transition metal catalysis. For instance, enantiomerically pure bicyclo[3.3.1]nona-2,6-diene has been shown to be effective in rhodium-catalyzed asymmetric hydrogenation. rsc.org This suggests that derivatives of the title dione, after suitable modification, could also serve as effective chiral ligands. The development of synthetic routes to enantiomerically pure forms of the dione is a critical first step in this direction.

The functionalization of the diene system to incorporate coordinating atoms like phosphorus, nitrogen, or sulfur is another promising avenue. These modified ligands could be employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and conjugate additions. The rigid bicyclic backbone is expected to provide a well-defined chiral environment around the metal center, potentially leading to high levels of enantioselectivity.

Catalytic System Potential Application Expected Outcome
Chiral Phosphine LigandsAsymmetric hydrogenation of prochiral olefins.High enantiomeric excesses in the reduction of various substrates.
Chiral Diene-Rhodium ComplexesAsymmetric 1,4-addition of organoboronic acids to enones.Enantioselective formation of carbon-carbon bonds.
Multifunctional CatalystsIncorporation of both a metal-binding site and a hydrogen-bonding moiety.Cooperative catalysis for enhanced reactivity and selectivity.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry is poised to play a pivotal role in understanding and predicting the behavior of this compound and its derivatives. Density Functional Theory (DFT) and other ab initio methods can provide deep insights into its electronic structure, conformational preferences, and reaction mechanisms.

Future computational studies will likely focus on several key areas. Firstly, a detailed analysis of the conformational landscape of the molecule and how it is influenced by substituents will be crucial for designing stereoselective reactions. The bicyclo[3.3.1]nonane skeleton can exist in chair-chair, boat-chair, and boat-boat conformations, and understanding the energetic differences between these conformers is essential. vu.lt

Secondly, computational modeling can be used to predict the chiroptical properties, such as circular dichroism (CD) and vibrational circular dichroism (VCD), of chiral derivatives. researchgate.netmdpi.com This is invaluable for determining the absolute configuration of newly synthesized chiral molecules. Theoretical calculations of CD spectra have been successfully used for related bicyclic diones. acs.org

Finally, modeling reaction pathways can help in elucidating mechanisms and predicting the feasibility of new transformations. For example, calculating the activation barriers for different photochemical rearrangements could explain product distributions and guide the design of experiments to favor a desired outcome.

Computational Method Area of Investigation Predicted Insights
Density Functional Theory (DFT)Conformational analysis and rotational barriers.Understanding of stereochemical control in reactions.
Time-Dependent DFT (TD-DFT)Prediction of electronic circular dichroism spectra.Determination of absolute configuration of chiral derivatives. mdpi.com
Ab Initio Molecular DynamicsSimulation of reaction trajectories.Elucidation of complex reaction mechanisms.

Design of Functional Materials Based on Supramolecular Assembly

The rigid and well-defined geometry of the bicyclo[3.3.1]nonane framework makes it an excellent building block for the construction of supramolecular architectures and functional materials. lu.se While much of the work in this area has utilized the saturated bicyclo[3.3.1]nonane-2,6-dione, the unsaturated analogue presents new opportunities due to the presence of the diene system.

Future research will likely explore the use of this compound derivatives as synthons for creating ordered solid-state structures through non-covalent interactions such as hydrogen bonding and halogen bonding. chalmers.se The introduction of various functional groups onto the bicyclic core can be used to direct the self-assembly process and control the resulting crystal packing.

The development of molecular tweezers and clips based on this scaffold is another exciting prospect. The cleft-like shape of the molecule can be exploited to create host molecules capable of binding specific guest molecules. Furthermore, the diene functionalities could be utilized for post-assembly modifications, for example, through solid-state polymerization, to create robust and functional materials. The ultimate goal is to design materials with specific properties, such as porosity for gas storage or chiroptical responses for sensing applications. The design of tubular structures based on the bicyclo[3.3.1]nonane framework is an emerging area of interest. vu.lt

Supramolecular Structure Design Strategy Potential Application
Crystalline Organic FrameworksSelf-assembly through directional intermolecular interactions.Gas storage, separation, and heterogeneous catalysis.
Molecular Tweezers/ClipsFunctionalization with aromatic side arms for guest binding.Molecular recognition and sensing.
Chiral PolymersPolymerization of enantiomerically pure monomers.Chiral separation and asymmetric catalysis.

Q & A

Basic: What synthetic methodologies are most effective for constructing bicyclo[3.3.1]nona-3,7-diene-2,6-dione, and how do reaction conditions influence product selectivity?

The compound can be synthesized via three primary routes:

Nitrile Oxide-Allene Cycloaddition : Generates tri-substituted bicyclo[3.3.1]nonane derivatives with stereochemical control.

Phenyliodonium Diacetate (PIDA)-Mediated Oxidation : Converts phenols to bicyclo[3.3.1]nonane-3,7-dione under mild acidic conditions.

Double Michael Condensation : Dimethyl malonate reacts with paraformaldehyde to form bicyclo[3.3.1]nonane-2,6-dione, followed by acid hydrolysis to racemic dione .
Key factors : Solvent polarity (e.g., THF vs. DCM), temperature (-78°C for Grignard additions), and catalysts (e.g., Tl(NO₃)₃ for oxidative rearrangements) critically influence regioselectivity and yield .

Basic: How can spectroscopic techniques (NMR, PES) characterize transannular interactions in bicyclo[3.3.1]nonane diones?

  • ¹³C-NMR : Detects ~4.4 ppm shielding of carbonyl carbons in diones (e.g., bicyclo[3.3.1]nonane-2,6-dione) compared to monoketones, indicating transannular electron delocalization .
  • Photoelectron Spectroscopy (PES) : Reveals ~0.15 eV splitting of n-orbital energies in diones, confirming through-space interactions between carbonyl groups .
  • ECD/UV Spectroscopy : Computational modeling (e.g., Boltzmann-weighted spectra) validates experimental data, with peak shifts (10–15 nm) used to refine conformational analyses .

Advanced: What experimental strategies resolve contradictions in regioselectivity during Baeyer-Villiger oxidation of bicyclo[3.3.1]nonane diones?

Kinetic vs. thermodynamic control explains discrepancies:

  • Kinetic Preference : mCPBA oxidizes the C9 carbonyl (vs. C2) due to lower torsional strain in the tetrahedral intermediate (AM1 calculations).
  • Thermodynamic Stability : Post-reaction equilibration favors cis-lactones, which are stabilized by reduced ring strain .
    Methodology : Use low-temperature kinetics (e.g., -30°C) to trap intermediates, paired with DFT calculations to model transition states .

Advanced: How can enantiomerically pure bicyclo[3.3.1]nonane-2,6-dione be obtained, and what are the efficiency metrics?

  • Biotransformation : Baker’s yeast (Saccharomyces cerevisiae) achieves kinetic resolution of racemic dione with >90% enantiomeric excess (ee).
  • Engineered Microorganisms : Genetically modified Saccharomyces strains improve yield (up to 70%) and scalability .
    Optimization : Solvent systems (e.g., aqueous/organic biphasic) and substrate loading (≤1 mmol/L) minimize toxicity and enhance enantioselectivity .

Advanced: What computational approaches predict transannular electronic effects in bicyclo[3.3.1]nonane diones?

  • DFT/Molecular Orbital Analysis : Quantifies hyperconjugative interactions between C=O groups using Natural Bond Orbital (NBO) analysis.
  • Conformational Sampling : Boltzmann-weighted IR/VCD spectra identify dominant chair-boat conformers, explaining experimental band splitting .
    Validation : Cross-referencing with X-ray crystallography (e.g., columnar packing via dipole-dipole interactions at 3.29 Å distances) confirms computational models .

Advanced: How does solvolysis of bicyclo[3.2.2]nonyl derivatives yield bicyclo[3.3.1]nonane products, and what mechanistic insights does this provide?

  • Mechanism : Solvolysis (methanol/TFE) generates a carbocation intermediate, which undergoes Wagner-Meerwein rearrangements to bicyclo[3.3.1]nonane derivatives.
  • Evidence : Trapping experiments with 2,6-lutidine and isotopic labeling (²H/¹³C) track carbocation stability and migratory aptitudes .
    Yield Optimization : Buffered solvents (pH 7–9) and low dielectric media (e.g., TFE) favor bicyclo[3.3.1] products (47% yield) over competing pathways .

Advanced: What role do bicyclo[3.3.1]nonane diones play in supramolecular chemistry, and how are their crystal engineering applications validated?

  • Crystal Packing : Homochiral column pairs (via C2 screw axes) form through dipole-dipole interactions between carbonyl groups (3.29 Å spacing) .
  • Applications : Diol derivatives serve as chiral templates for host-guest complexes, validated by X-ray diffraction and thermal stability assays .

Methodological: How are electrochemical studies used to probe reactivity of bicyclo[3.3.1]nonane diones?

  • Cyclic Voltammetry : Identifies two-electron reduction processes in DMF, indicating cyclization to tricyclic diols (e.g., tricyclo[5.2.1.0²,⁶]deca-2,6-diol) .
  • Coulometry : Confirms stoichiometry (2 e⁻ per molecule) and monitors intermediates via controlled-potential electrolysis .

Methodological: How to optimize regioselective trifluoromethylation of bicyclo[3.3.1]nonane diones?

  • Conditions : CuCN/LiCl-mediated reactions with TMSCF₃ at -78°C yield bis-trifluoromethylated products.
  • Key Insight : Transannular strain in 1,5-diones enhances reactivity at C2 and C6 positions, confirmed by ¹⁹F NMR .

Data Contradiction: How to reconcile conflicting reports on oxidative rearrangement outcomes of bicyclo[3.3.1]nonane diones?

  • Root Cause : Substituent positioning (e.g., axial vs. equatorial) alters steric and electronic environments.
  • Resolution : Systematic variation of oxidants (e.g., Tl(NO₃)₃ vs. mCPBA) and monitoring via HPLC-MS identifies isomeric byproducts (e.g., monocarboxylates) .

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